

Physicochemical Properties of Brucine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Brucina*

Cat. No.: B8254634

[Get Quote](#)

Introduction

Brucine is a naturally occurring indole alkaloid extracted from the seeds of the *Strychnos nux-vomica* tree.^{[1][2]} Structurally, it is a dimethoxy derivative of strychnine and is known chemically as 2,3-Dimethoxystrychnidin-10-one.^{[1][3][4]} While it shares a close structural relationship with the highly toxic strychnine, brucine is considerably less toxic.^[5] Historically used in traditional medicine, modern pharmacological studies have revealed its potent biological activities, including anti-tumor, anti-inflammatory, and analgesic effects.^[1] However, its clinical application is limited by its narrow therapeutic window and inherent toxicity.^{[2][5]} This guide provides a comprehensive overview of the core physicochemical properties of brucine, detailed experimental protocols, and a summary of its key signaling pathways to support its application in research and drug development.

Chemical and Physical Properties

Brucine is a white, odorless, crystalline solid.^{[1][6][7]} It is a weak alkaline compound that can exist in various hydrated forms, most commonly as a dihydrate or tetrahydrate.^{[1][3][8]} The anhydrous form can be obtained by heating the hydrated form to 100°C.^{[3][9]}

Core Identification and Properties

The fundamental physicochemical data for brucine are summarized in the table below, providing essential information for its handling, formulation, and analysis.

Property	Value	Citations
Chemical Formula	<chem>C23H26N2O4</chem>	[1] [4] [9]
Molecular Weight	394.46 - 394.51 g/mol	[1] [3] [4] [9]
CAS Number	357-57-3	[4] [9] [10]
Appearance	White crystalline powder or colorless needles	[1] [3] [4] [11]
Melting Point	Anhydrous: 178 °C (decomposes)	[3] [4] [9] [10] [11]
Hydrated: 105 °C	[3]	
pKa	pK ₁ 6.04, pK ₂ 11.7	[9]
pH (Saturated Sol.)	9.5	[3] [9]
Optical Rotation	[\alpha]D: -127° (in chloroform)	[9]
[\alpha]D: -85° (in absolute alcohol)	[9]	

Solubility Profile

Brucine's solubility is critical for its extraction, purification, and formulation into delivery systems. As a weak base, its free base form is generally soluble in organic solvents and poorly soluble in water.[\[12\]](#)

Solvent	Solubility	Citations
Water (15 °C)	3.2 g/L (1 g in 1320 mL)	[3][11]
Boiling Water	1 g in 750 mL	[3]
Methanol	1 g in 0.8 mL (Very Soluble)	[3]
Ethanol	1 g in 1.3 mL (Very Soluble)	[3][11]
Chloroform	1 g in 5 mL (Soluble)	[3]
Benzene	1 g in ~100 mL (Soluble)	[3][11]
Ethyl Acetate	1 g in 25 mL (Slightly Soluble)	[3][11]
Glycerol	1 g in 36 mL (Slightly Soluble)	[3][11]
Diethyl Ether	1 g in 187 mL (Slightly Soluble)	[3][11]

Spectral Properties

Spectroscopic data are fundamental for the identification and quantification of brucine.

Technique	Parameters	Citations
UV-Vis (in Ethanol)	λ_{max} : 263 nm ($\log \epsilon$ 4.09), 301 nm ($\log \epsilon$ 3.93)	[9]
¹ H NMR	Spectra available and assigned in CDCl_3	[13][14][15][16]
¹³ C NMR	Spectra available and assigned in CDCl_3	[13][14][15][17]
2D NMR (COSY, HSQC, HMBC)	Correlations established for full structural assignment	[13][14][15][16]

Experimental Protocols

Accurate determination of physicochemical properties requires standardized methodologies. The following sections detail common experimental protocols relevant to brucine research.

Workflow for Extraction and Purification

Brucine is primarily isolated from the seeds of *Strychnos nux-vomica*. A general workflow for its extraction is presented below.

[Click to download full resolution via product page](#)

Fig. 1: General workflow for the extraction of brucine.

Methodology: Reflux Extraction This protocol is based on an efficient method for extracting total alkaloids from Nux-vomica.[\[1\]](#)

- Preparation: Grind the dried seeds of *Strychnos nux-vomica* into a fine powder.
- Solvent Preparation: Prepare the extraction solvent, which consists of 50% ethanol adjusted to pH 5.
- Extraction: For a given mass of the seed powder, add a 6-fold volume of the prepared solvent.
- Reflux: Heat the mixture under reflux for 1 hour with continuous stirring.
- Filtration: After cooling, filter the mixture to separate the extract from the solid plant material.
- Repeat: Repeat the extraction process on the residue two more times with fresh solvent to ensure maximum yield.
- Combine and Concentrate: Combine the filtrates from all three extractions and concentrate the solvent under reduced pressure to obtain the crude alkaloid extract.
- Purification: The crude extract can be further purified by techniques such as crystallization using a suitable solvent system like ethanol-water.[\[18\]](#)

Melting Point Determination

The melting point is a key indicator of purity. The capillary method is the standard technique.
[\[19\]](#)[\[20\]](#)

[Click to download full resolution via product page](#)

Fig. 2: Workflow for melting point determination by the capillary method.

Methodology: Capillary Method

- Sample Preparation: Ensure the brucine sample is completely dry. If it consists of coarse crystals, gently crush it into a fine powder using a mortar and pestle.[20]
- Capillary Packing: Press the open end of a capillary tube into the powder until a small amount of the sample enters the tube. Tap the sealed end of the tube on a hard surface to compact the powder into a dense column of 2-3 mm in height.[19][20]
- Apparatus Setup: Place the packed capillary tube into the heating block of a melting point apparatus.
- Heating: Begin heating the block. For an unknown sample, a rapid initial heating can be done to find an approximate melting range. For an accurate measurement, heat slowly at a rate of about 2°C per minute as the temperature approaches the expected melting point.[19]
- Observation: Observe the sample through the magnifying lens.
- Recording: Record the temperature at which the first drop of liquid appears (the start of the melting range) and the temperature at which the last solid crystal melts (the end of the melting range). A pure compound will exhibit a sharp melting range of 0.5-1.0°C.[19]

UV-Visible Spectroscopy

This technique is used for both qualitative identification (based on λ_{max}) and quantitative analysis.

Methodology: Determination of Maximum Absorbance (λ_{max})

- Stock Solution: Accurately weigh a small amount of brucine (e.g., 10 mg) and dissolve it in a 10 mL volumetric flask with a suitable solvent (e.g., ethanol or methanol) to create a stock solution (e.g., 1000 $\mu\text{g/mL}$).[9][21]
- Working Solution: Prepare a dilute working solution (e.g., 10 $\mu\text{g/mL}$) from the stock solution. [21]

- Spectrophotometer Setup: Use a calibrated UV-Vis spectrophotometer. Use the same solvent as the one used for the sample as the blank to zero the instrument.
- Scanning: Scan the working solution over a wavelength range of 200-400 nm.[21]
- λ_{max} Identification: The resulting spectrum will show peaks of maximum absorbance. For brucine in ethanol, these are expected at approximately 263 nm and 301 nm.[9]

Biological Activity and Key Signaling Pathways

Brucine exerts its pharmacological effects by modulating multiple intracellular signaling pathways. Its anti-cancer properties, in particular, have been linked to the inhibition of angiogenesis, regulation of cell growth pathways, and induction of apoptosis.

Inhibition of Angiogenesis via VEGFR2 Signaling

Brucine has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis. It primarily targets the Vascular Endothelial Growth Factor Receptor 2 (VEGFR2).[22][23]

Brucine inhibits the VEGF-induced phosphorylation and activation of VEGFR2.[22] This blockade prevents the activation of several downstream signaling cascades, including the Src-FAK, ERK, and PI3K/AKT/mTOR pathways, which are crucial for endothelial cell proliferation, migration, and survival.[22][23]

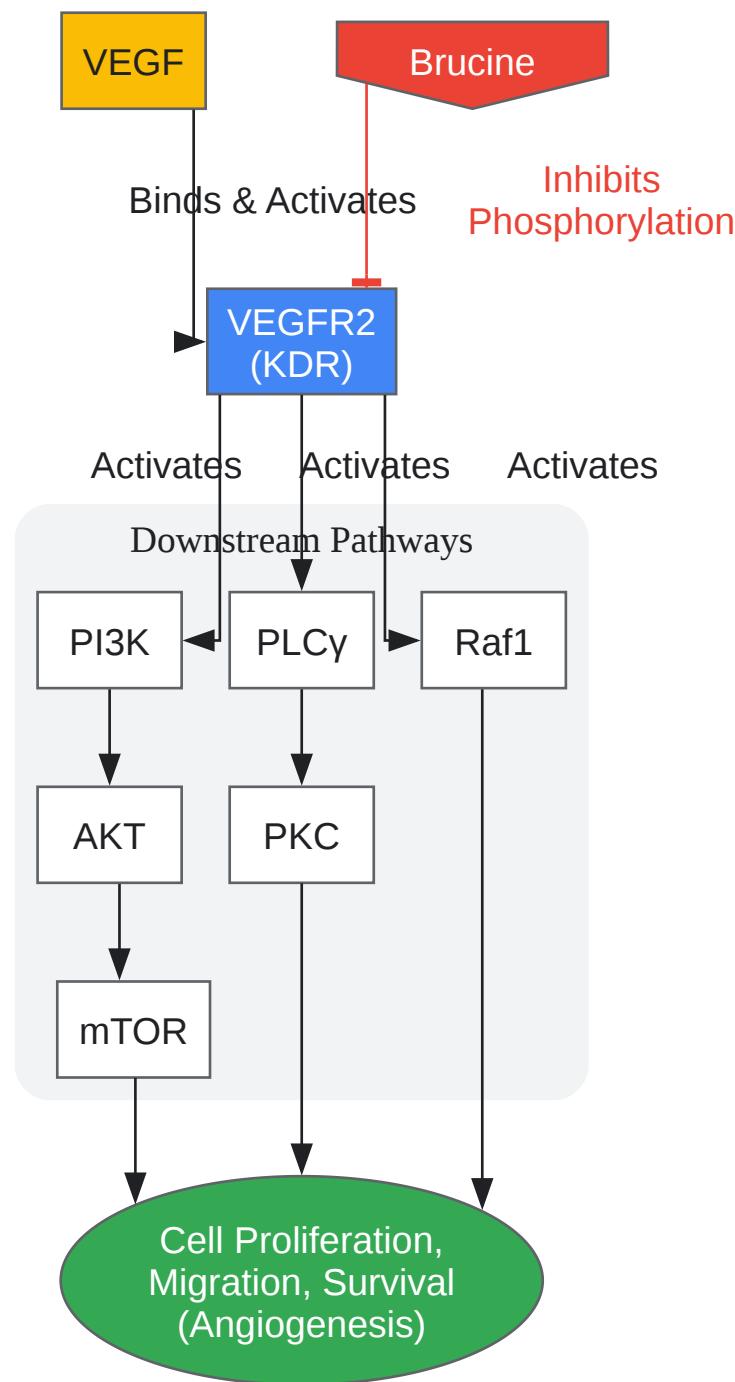
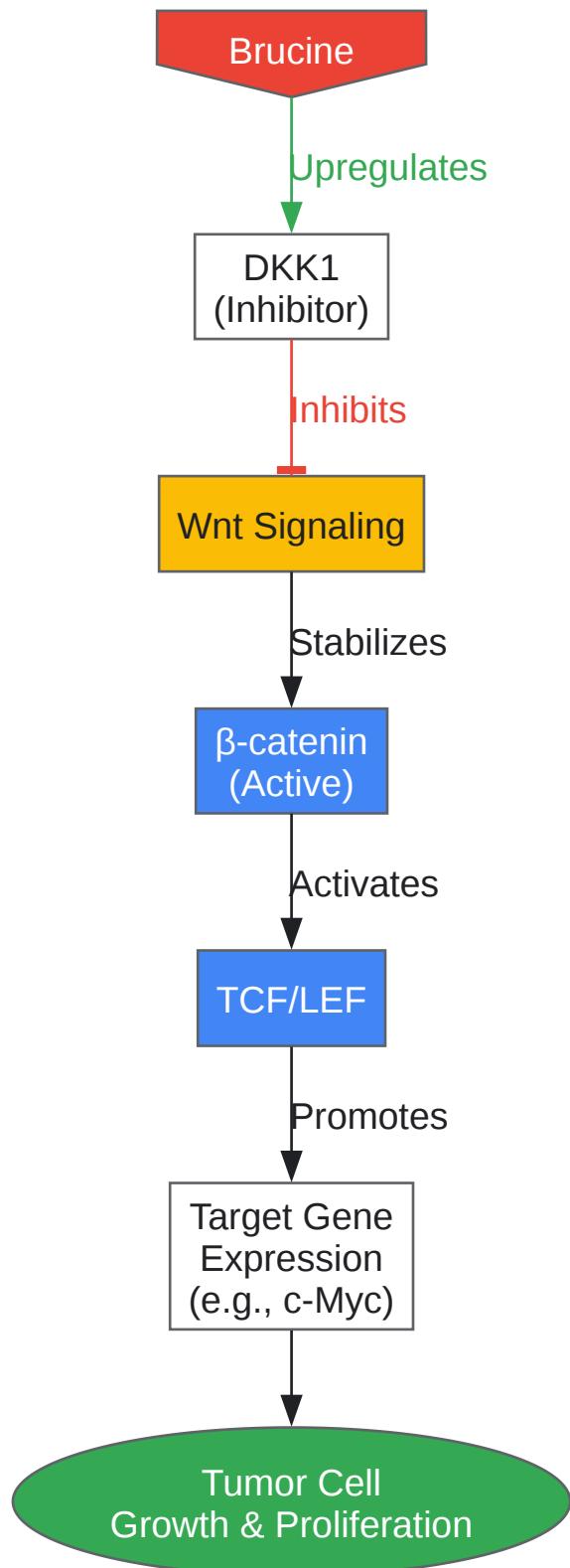


[Click to download full resolution via product page](#)

Fig. 3: Brucine's inhibition of the VEGFR2 signaling pathway.

Regulation of the Wnt/β-catenin Pathway

The Wnt/β-catenin signaling pathway is frequently dysregulated in cancers, particularly colorectal cancer. Brucine has been found to inhibit this pathway, leading to decreased cancer

cell growth and migration.[1][24] It acts by increasing the expression of Dickkopf-1 (DKK1), a natural inhibitor of the Wnt pathway, which leads to a subsequent decrease in the levels of active β -catenin.[1]

[Click to download full resolution via product page](#)

Fig. 4: Brucine's inhibitory effect on the Wnt/β-catenin pathway.

Induction of Apoptosis

Brucine triggers programmed cell death (apoptosis) in various cancer cell lines through multiple mechanisms. A primary mechanism involves the mitochondrial pathway.[25] Brucine can modulate the expression of the Bcl-2 family of proteins, specifically by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl-2.[1][26] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c, which activates caspase-9 and the executioner caspase-3, culminating in cell death.[25] Additionally, brucine has been shown to induce apoptosis through the JNK signaling pathway in other cell types.[1]

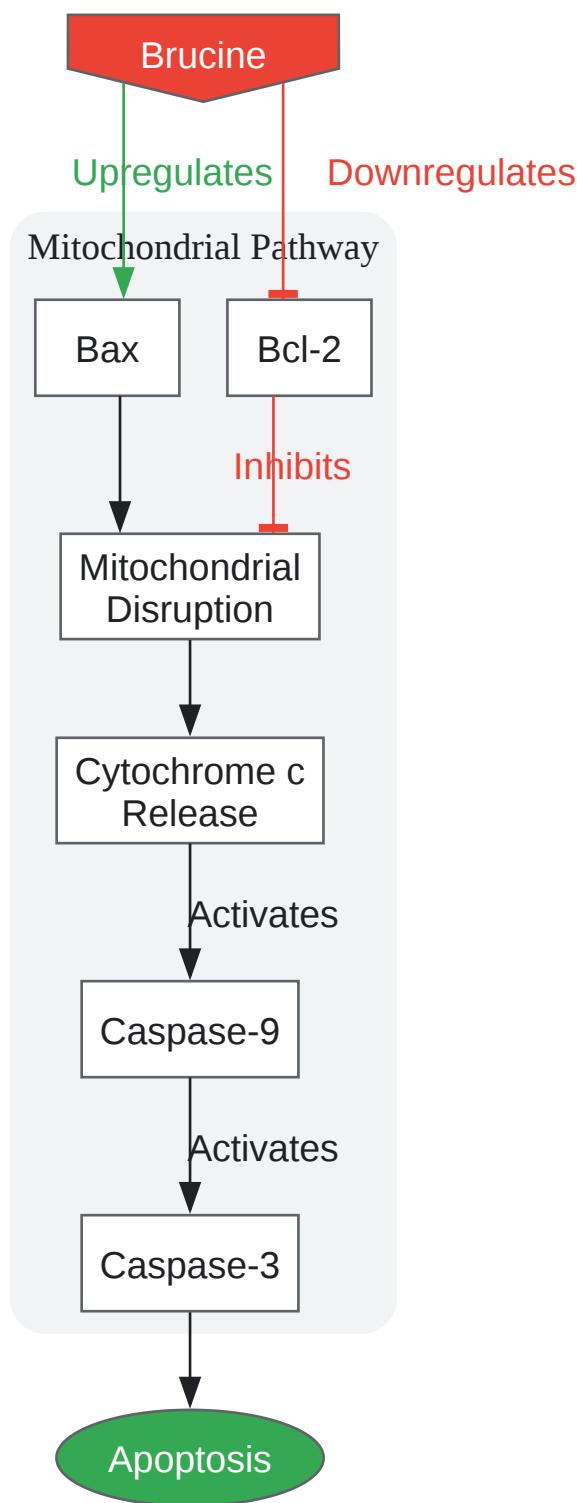

[Click to download full resolution via product page](#)

Fig. 5: Brucine-induced apoptosis via the intrinsic mitochondrial pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Brucine: A Review of Phytochemistry, Pharmacology, and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Brucine (PIM 082) [inchem.org]
- 4. chemimpex.com [chemimpex.com]
- 5. Brucine - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ijtrd.com [ijtrd.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Brucine [drugfuture.com]
- 10. Brucine | 357-57-3 | Q-100426 | Biosynth [biosynth.com]
- 11. Brucine | C23H26N2O4 | CID 442021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 13. m.tlwb.com.cn [m.tlwb.com.cn]
- 14. tlwb.com.cn [tlwb.com.cn]
- 15. Structure verification of Brucine by advanced homo and heteronuclear NMR. - Magritek [magritek.com]
- 16. Analysis of Brucine at 100 MHz – Getting COSY with Correlations - NMR Blog — Nanalysis [nanalysis.com]
- 17. 13C-NMR spectra of strychnos alkaloids: brucine and strychnine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Brucine sulfate | 4845-99-2 | Benchchem [benchchem.com]
- 19. chem.ucalgary.ca [chem.ucalgary.ca]

- 20. thinksrs.com [thinksrs.com]
- 21. ajprd.com [ajprd.com]
- 22. Brucine, an indole alkaloid from Strychnos nux-vomica attenuates VEGF-induced angiogenesis via inhibiting VEGFR2 signaling pathway in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Brucine suppresses colon cancer cells growth via mediating KDR signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. academic.oup.com [academic.oup.com]
- 26. Brucine, an effective natural compound derived from nux-vomica, induces G1 phase arrest and apoptosis in LoVo cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physicochemical Properties of Brucine: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b8254634#physicochemical-properties-of-brucine-for-research>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com